N3-Gly-Gly-Gly-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

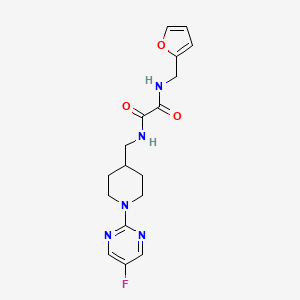

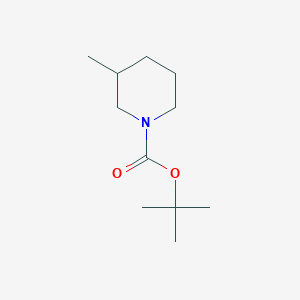

N3-Gly-Gly-Gly-OH is a compound that contains an azide group and a tripeptide sequence of glycine residues. It is commonly used as a reagent in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation . The compound is known for its high solubility and versatility in various chemical reactions, particularly in the formation of artificial multi-domain proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N3-Gly-Gly-Gly-OH is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the following steps:

Attachment of the first glycine residue: The first glycine residue is attached to the resin through its carboxyl group.

Coupling of subsequent glycine residues: The second and third glycine residues are sequentially coupled to the growing peptide chain using coupling reagents such as HBTU or HATU.

Introduction of the azide group: The azide group is introduced at the N-terminus of the tripeptide sequence using azidation reagents.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N3-Gly-Gly-Gly-OH undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring between the azide group of this compound and an alkyne group.

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs between the azide group and strained alkynes such as DBCO or BCN.

Common Reagents and Conditions

CuAAC: Requires copper(I) catalysts, typically CuSO4 and sodium ascorbate, in aqueous or organic solvents.

Major Products

Triazole derivatives: Formed from CuAAC reactions.

Cycloaddition products: Formed from SPAAC reactions.

Wissenschaftliche Forschungsanwendungen

N3-Gly-Gly-Gly-OH has a wide range of applications in scientific research:

Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules and bioconjugates.

Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids.

Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Industry: Applied in the production of artificial multi-domain proteins and other biotechnological products.

Wirkmechanismus

The mechanism of action of N3-Gly-Gly-Gly-OH primarily involves its role as a click chemistry reagent. The azide group in the compound reacts with alkyne groups to form stable triazole rings through CuAAC or SPAAC reactions . These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and molecular labeling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N3-Gly-Gly-OH: Contains a dipeptide sequence and an azide group, used in similar click chemistry applications.

N3-Gly-Gly-Gly-Gly-Gly-OH: Contains a pentapeptide sequence and an azide group, offering higher solubility and flexibility in bioconjugation.

Uniqueness

N3-Gly-Gly-Gly-OH is unique due to its optimal balance of solubility and reactivity. The tripeptide sequence provides sufficient flexibility for various chemical reactions while maintaining high solubility in aqueous solutions .

Eigenschaften

IUPAC Name |

2-[[2-[(2-azidoacetyl)amino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O4/c7-11-10-2-5(13)8-1-4(12)9-3-6(14)15/h1-3H2,(H,8,13)(H,9,12)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMMEZNHAILDJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)O)NC(=O)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2598286.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2598287.png)

![2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2598288.png)

![1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2598294.png)

![ethyl [3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2598301.png)

![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2598302.png)